molecular formula C28H25N3O5S2 B11666160 Ethyl 4-methyl-2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5-(phenylcarbamoyl)thiophene-3-carboxylate

Ethyl 4-methyl-2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5-(phenylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B11666160
M. Wt: 547.6 g/mol
InChI Key: XHRWYFLBKOXVDL-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes thiophene, phenyl, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the phenyl and carbamoyl groups through various coupling reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene or phenyl derivatives.

Scientific Research Applications

ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiophene and phenyl groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE: can be compared with other thiophene derivatives such as:

Uniqueness

The uniqueness of ETHYL 4-METHYL-2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H25N3O5S2

Molecular Weight

547.6 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-oxo-2-phenyl-1-(thiophene-2-carbonylamino)ethyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate

InChI

InChI=1S/C28H25N3O5S2/c1-3-36-28(35)21-17(2)23(26(34)29-19-13-8-5-9-14-19)38-27(21)31-24(22(32)18-11-6-4-7-12-18)30-25(33)20-15-10-16-37-20/h4-16,24,31H,3H2,1-2H3,(H,29,34)(H,30,33)

InChI Key

XHRWYFLBKOXVDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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